molecular formula C23H17FN2O3 B11505926 1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione

1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione

Cat. No.: B11505926
M. Wt: 388.4 g/mol
InChI Key: SOOHHFKPYUPHAX-XSFVSMFZSA-N
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Description

1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione is a complex organic compound that features a combination of aromatic rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while nucleophilic substitution can lead to the formation of new functionalized compounds .

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function . The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17FN2O3

Molecular Weight

388.4 g/mol

IUPAC Name

(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H17FN2O3/c24-18-10-8-15(9-11-18)12-13-26-22(28)20(21(27)25-23(26)29)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-11,14H,12-13H2,(H,25,27,29)/b20-14+

InChI Key

SOOHHFKPYUPHAX-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)CCC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)CCC4=CC=C(C=C4)F

Origin of Product

United States

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